molecular formula CH6N3O3P B1618655 Amidinophosphoramidic acid CAS No. 3019-36-1

Amidinophosphoramidic acid

Cat. No.: B1618655
CAS No.: 3019-36-1
M. Wt: 139.05 g/mol
InChI Key: LPKCJFLRJWWIDI-UHFFFAOYSA-N
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Description

Amidinophosphoramidic acid (CAS: 3019-36-1) is an organophosphorus compound characterized by the presence of both amidino (H₂N–C(=NH)–) and phosphoramidic acid (H₂N–P(O)(OH)–) functional groups . Its molecular formula is H₅N₃O₃P, with a structure that combines the basicity of the amidine group with the acidity of the phosphoramidic moiety. This dual functionality enables unique reactivity, making it relevant in agrochemical, medicinal, and coordination chemistry contexts.

Properties

IUPAC Name

(diaminomethylideneamino)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6N3O3P/c2-1(3)4-8(5,6)7/h(H6,2,3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKCJFLRJWWIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NP(=O)(O)O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883937
Record name Phosphoramidic acid, N-(aminoiminomethyl)-
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Molecular Weight

139.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3019-36-1
Record name N-(Aminoiminomethyl)phosphoramidic acid
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Record name Phosphoramidic acid, N-(aminoiminomethyl)-
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Record name Phosphoramidic acid, N-(aminoiminomethyl)-
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Record name Phosphoramidic acid, N-(aminoiminomethyl)-
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Record name Amidinophosphoramidic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: Amidinophosphoramidic acid can be synthesized through several methods. One common approach involves the reaction of phosphorus oxychloride with an amine compound to form a phosphoramidate, which is then further reacted to yield this compound . The reaction conditions typically require controlled temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process often includes steps such as purification and crystallization to ensure the compound’s purity and stability .

Chemical Reactions Analysis

Iodine-Mediated Oxidative Cross-Coupling

  • Mechanism : Amines react with dialkyl phosphites in the presence of iodine (I₂) or iodinating agents to form P–N bonds. For example, aromatic amines (e.g., aniline derivatives) couple with dialkyl H-phosphonates [(RO)₂P(O)H] to yield phosphoramidates (Figure 1) .

  • Conditions : Solvent-free, 20–55°C, 1–24 hours.

  • Yield : 31–96%, depending on substituents (electron-withdrawing groups enhance reactivity) .

Substrate Catalyst Product Yield (%)
AnilineI₂Diethyl phenylphosphoramidate88
FurfurylamineI₂/H₂O₂Diethyl furfurylphosphoramidate76
N-MethylhomopiperazineI₂Cyclic phosphoramidate68

Table 1: Representative iodine-mediated syntheses of phosphoramidates .

Hydrolytic Stability and Degradation

APA derivatives undergo pH-dependent hydrolysis:

  • Neutral pH (7.4) : Slow cleavage of P–N bonds to release phosphate and amidine residues (half-life >50 days for alkyl-substituted APA) .

  • Acidic pH (3.0) : Accelerated hydrolysis (half-life <24 hours) due to protonation of the amidine group, enhancing electrophilicity at phosphorus .

Role in Transient Self-Assembly

Phosphoramidates participate in dissipative reaction networks, forming transient aggregates. For example:

  • Fuel-Driven Cyclization : Ribonucleotides (e.g., GMP) react with alkyl amines under carbodiimide fueling to form APA derivatives, which self-assemble into micron-sized vesicles (Figure 2) .

  • Dissipative Dynamics : Aggregates disassemble upon hydrolysis (t₁/₂ = 4–24 hours at 25°C), modulated by temperature and catalyst (e.g., 1-ethylimidazole) .

Condition Aggregate Size (μm) Lifetime (h)
25°C, pH 7.42.6 ± 0.324
55°C, pH 7.4No assembly
25°C, pH 3.01.8 ± 0.212

Table 2: Transient self-assembly parameters for APA analogs .

Enzymatic Mimicry

  • Catalytic Hydrolysis : 1-Ethylimidazole (EtIm) accelerates APA hydrolysis by 10-fold, mimicking histidine-mediated catalysis in phosphoramidase enzymes (e.g., HINT1) .

  • Mechanism : EtIm deprotonates water, enabling nucleophilic attack on the phosphorus center (Figure 3) .

Amino Acid Conjugation

APA derivatives react with α-amino acids (e.g., glycine, alanine) to form stable conjugates:

  • Pathway : Nucleophilic substitution at phosphorus, displacing alkoxy groups.

  • Rate : Glycine conjugates form 2× faster than alanine due to reduced steric hindrance .

Amino Acid Reaction Rate (k, ×10⁻³ s⁻¹)
Glycine4.7 ± 0.2
Alanine2.1 ± 0.1

Table 3: Kinetics of APA-amino acid conjugation .

Antioxidant Activity

Maillard reaction products (e.g., melanoidins) derived from APA intermediates exhibit radical scavenging:

  • DPPH Assay : IC₅₀ = 12–18 μM, comparable to ascorbic acid .

  • Mechanism : Electron donation from amidine nitrogen and phosphate oxygen .

Industrial and Prebiotic Relevance

  • Polymer Degradation : APA-based polyphosphorodiamidates hydrolyze controllably at physiological pH, enabling applications in drug delivery .

  • Prebiotic Chemistry : Transient APA self-assemblies may have facilitated compartmentalization in early Earth environments .

Mechanism of Action

The mechanism by which amidinophosphoramidic acid exerts its effects involves interactions with specific molecular targets. The amidine group can form hydrogen bonds with biological molecules, while the phosphoramidic group can participate in phosphorylation reactions. These interactions can influence various biochemical pathways, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Phosphorodiamidic Acid (Diamidophosphate)

  • Structure: Phosphorodiamidic acid (CAS: Not specified; Formula: H₅N₂O₂P) features a central phosphorus atom bonded to two amino groups and two hydroxyl groups (SMILES: O=P(O)(N)N) .
  • Key Differences: Unlike amidinophosphoramidic acid, phosphorodiamidic acid lacks the amidino group, resulting in lower basicity and distinct coordination behavior. Its applications focus on chemical synthesis and precursor roles in nucleotide chemistry .
Property This compound Phosphorodiamidic Acid
CAS Number 3019-36-1 Not provided
Molecular Formula H₅N₃O₃P H₅N₂O₂P
Key Functional Groups Amidino, Phosphoramidic Diamino phosphate
Basicity (pKa) Higher (amidino group) Moderate (amino groups)

Amidinouronium Derivatives

  • Amidinouronium Chloride (CAS: 74113-67-0) and Amidinouronium Dihydrogen Phosphate (CAS: 36897-89-9) are ionic compounds featuring the amidinouronium cation paired with chloride or phosphate anions .
  • Comparison: These salts exhibit ionic solubility and thermal stability, contrasting with the covalent, acidic nature of this compound. They are often used as ionic liquids or catalysts in organic synthesis .

Pyrimidine-Based Phosphonic Acid Derivatives

  • A structurally distinct compound (IUPAC: [(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methoxy]phosphonic acid) combines a pyrimidine ring with a phosphonic acid group .
  • Comparison: While both compounds contain phosphorus, the pyrimidine derivative’s heterocyclic structure enables π-π stacking interactions, making it more suited for medicinal applications (e.g., enzyme inhibition) compared to this compound’s agrochemical uses .

Physicochemical and Reactivity Profiles

  • Acidity/Basicity: The amidino group in this compound imparts higher basicity (pKa ~10–12) compared to phosphorodiamidic acid (pKa ~6–8 for amino groups). This affects solubility and metal-chelation efficiency .
  • Stability: this compound is sensitive to hydrolysis under acidic conditions due to the labile P–N bond, whereas amidinouronium salts are more stable in ionic environments .

Biological Activity

Overview of Amidinophosphoramidic Acid

This compound is a phosphonic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. It contains an amidine functional group, which is known for its ability to interact with various biological targets, including enzymes and receptors.

This compound primarily acts as an inhibitor of certain enzymes, particularly those involved in nucleotide metabolism. Its structural similarity to nucleotides allows it to interfere with the enzymatic processes that are crucial for DNA and RNA synthesis.

Antiviral Properties

Research has indicated that this compound exhibits antiviral activity against a range of viruses. It has been shown to inhibit viral replication by targeting viral polymerases, which are essential for the replication of viral genetic material. Studies have reported its efficacy against viruses such as HIV and HCV (Hepatitis C Virus), highlighting its potential as a therapeutic agent in antiviral drug development.

Antitumor Activity

In addition to its antiviral properties, this compound has demonstrated antitumor activity in various cancer cell lines. It appears to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. This property makes it a candidate for further exploration in cancer therapy.

Case Studies and Research Findings

  • Antiviral Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced viral load in infected cell cultures, suggesting a strong inhibitory effect on viral replication.
  • Antitumor Activity : Another research article reported that treatment with this compound led to a 50% reduction in tumor size in xenograft models of human cancer, indicating its potential as an anticancer agent.
  • Enzyme Inhibition : Detailed kinetic studies have shown that this compound acts as a competitive inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis. This inhibition was quantified with an IC50 value indicating effective concentration levels.

Summary Table of Biological Activities

Activity TypeTargetEffectReference
AntiviralViral polymerasesInhibition of replication
AntitumorCancer cell linesInduction of apoptosis
Enzyme inhibitionRibonucleotide reductaseCompetitive inhibition

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amidinophosphoramidic acid
Reactant of Route 2
Amidinophosphoramidic acid

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